Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

Catalog No.
S12323948
CAS No.
225918-07-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

CAS Number

225918-07-0

Product Name

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

IUPAC Name

methyl 2-methyl-2-naphthalen-2-ylpropanoate

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI Key

YKBFSWQGXBKVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O2C_{15}H_{16}O_2 and a molecular weight of approximately 228.29 g/mol. This compound features a propanoate functional group attached to a naphthalene ring, specifically at the 2-position, along with a methyl group at the 2-position of the propanoate. The structure can be represented by the following SMILES notation: CC(C(=O)OC)c1cccc2c1cccc2. This compound is part of a broader category of esters and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical for esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this ester can be hydrolyzed to yield the corresponding alcohol (2-methyl-2-(naphthalen-2-yl)propanoic acid) and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties or enhance its functionality.
  • Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of this compound.

Several methods can be employed to synthesize methyl 2-methyl-2-(naphthalen-2-yl)propanoate:

  • Esterification: This method involves the reaction between 2-methyl-2-(naphthalen-2-yl)propanoic acid and methanol in the presence of an acid catalyst. This approach is straightforward and commonly used for synthesizing esters.
    RCOOH+R OHH+RCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{H}_2\text{O}
  • Friedel-Crafts Acylation: A more complex synthesis could involve Friedel-Crafts acylation followed by esterification. This process allows for the introduction of acyl groups onto aromatic compounds.
  • Grignard Reaction: Another synthetic route could involve a Grignard reagent reacting with an appropriate carbonyl compound to form the desired ester.

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development, particularly in anti-inflammatory or analgesic formulations.
  • Fragrance Industry: Compounds with aromatic characteristics like this one are often utilized in perfumes and scented products.
  • Organic Synthesis: This compound may act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving methyl 2-methyl-2-(naphthalen-2-yl)propanoate could focus on its binding affinity to biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding its potential therapeutic effects and safety profile. For example, examining how it interacts with enzymes involved in metabolic pathways could provide insights into its pharmacokinetics.

Several compounds share structural similarities with methyl 2-methyl-2-(naphthalen-2-yl)propanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-(naphthalen-2-yl)propanoateC15H16O2C_{15}H_{16}O_2Lacks the additional methyl group at the propanoate position
Methyl 3-(naphthalen-1-yl)propanoateC15H16O2C_{15}H_{16}O_2Different substitution on naphthalene ring
Methyl 4-(naphthalen-1-yl)butanoateC16H18O3C_{16}H_{18}O_3Longer carbon chain compared to propanoate

Uniqueness

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate stands out due to its specific arrangement of substituents on both the naphthalene ring and the propanoate group, which may influence its biological activity and chemical reactivity differently than its analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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